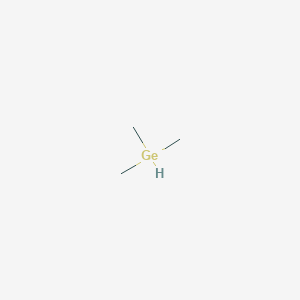

Trimethylgermanium

Description

Properties

IUPAC Name |

trimethylgermane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10Ge/c1-4(2)3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOGRWUNSVGMMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[GeH](C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Ge | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449-63-4 | |

| Record name | Trimethylgermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Trimethylgermanium (TMGe): Chemical Architecture, Properties, and Bioisosteric Applications in Drug Discovery

Executive Summary

Trimethylgermanium (TMGe) represents a pivotal organometallic moiety in advanced drug discovery and materials science. While often overshadowed by its silicon analogs (trimethylsilyl, TMS), the trimethylgermyl group (

This technical guide analyzes the chemical structure, synthesis, and pharmaceutical relevance of this compound, focusing on its role as a Silicon-to-Germanium switch in medicinal chemistry. It distinguishes between the radical group, the hydride precursor (Trimethylgermane ,

Chemical Structure and Bonding Architecture

The utility of the trimethylgermyl group stems from its position in Group 14, lying directly below silicon. This periodic relationship allows for isosteric replacement but with significant structural and electronic deviations that can favorably alter a drug's pharmacokinetics (PK).

Comparative Structural Metrics

The Germanium-Carbon (Ge-C) bond is longer and more polarizable than the Silicon-Carbon (Si-C) or Carbon-Carbon (C-C) bond. This expansion in atomic radius increases the van der Waals volume of the substituent, affecting receptor binding and metabolic steric shielding.

Table 1: Structural Comparison of Group 14 Trimethyl Analogs

| Property | Carbon Analog ( | Silicon Analog (TMS) | Germanium Analog (TMGe) |

| Formula | |||

| Central Atom Radius | 0.77 Å | 1.17 Å | 1.22 Å |

| Bond Length (M-C) | 1.54 Å | 1.87 Å | 1.95 Å |

| Bond Energy (M-C) | 347 kJ/mol | 318 kJ/mol | 238 kJ/mol |

| Electronegativity (Pauling) | 2.55 | 1.90 | 2.01 |

| Lipophilicity ( | Baseline | +2.5 (approx) | +3.0 (approx) |

Electronic Configuration and Geometry

This compound adopts a tetrahedral geometry (

-

Bonding: The Ge-C bond is covalent but polarized (

). -

Hyperconjugation: Like silicon, germanium can stabilize

-carbocations (the

Physicochemical Properties[1][2][3][4]

The following data characterizes This compound chloride (Me

Table 2: Physical Properties of Key TMGe Species

| Property | This compound Chloride (Me | Trimethylgermane (Me | Tetramethylgermanium (Me |

| CAS Number | 1529-47-1 | 1449-63-4 | 865-52-1 |

| Molecular Weight | 153.19 g/mol | 118.75 g/mol | 132.78 g/mol |

| Physical State | Colorless Liquid | Colorless Gas/Liquid | Colorless Liquid |

| Boiling Point | 102 °C | 26–27 °C | 43.4 °C |

| Density | 1.24 g/mL | ~1.01 g/mL | 0.978 g/mL |

| Solubility | Soluble in ether, THF, benzene | Soluble in organic solvents | Immiscible in water |

| Stability | Moisture sensitive (hydrolyzes) | Air sensitive (oxidizes) | Stable, Flammable |

Synthesis and Manufacturing Protocols

The synthesis of this compound derivatives typically proceeds via Grignard reagents or direct synthesis from Germanium Tetrachloride (

Workflow Visualization

The following diagram outlines the synthetic pathways to generate the TMGe moiety from inorganic precursors.

Figure 1: Synthetic pathways for this compound precursors and drug conjugates.

Detailed Protocol: Synthesis of this compound Chloride

Objective: Selective production of

Reagents:

-

Germanium Tetrachloride (

, 99.99%) -

Methylmagnesium Bromide (

, 3.0M in diethyl ether) -

Anhydrous Diethyl Ether

Procedure:

-

Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.

-

Solvent Prep: Charge flask with anhydrous diethyl ether and cool to -78°C (dry ice/acetone bath).

-

Addition: Add

(1.0 eq). -

Grignard Addition: Add

(3.0 eq) dropwise over 2 hours. Crucial: Strict stoichiometry is required to prevent over-alkylation to tetramethylgermanium ( -

Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.

-

Filtration: Filter off magnesium salts (

) under inert atmosphere. -

Distillation: Fractionally distill the filtrate.

boils at 102°C.

Validation:

-

1H NMR (

): Singlet at -

Purity Check: GC-MS to ensure

The "Germanium Switch" in Drug Design

Replacing a Carbon or Silicon atom with Germanium is a potent strategy in bioisosteric drug design .

Mechanism of Action

-

Lipophilicity Boost: The TMGe group is more lipophilic than TMS or

-Butyl. This enhances blood-brain barrier (BBB) permeability for CNS drugs. -

Metabolic Stability: The Ge-C bond (238 kJ/mol) is weaker than Si-C, potentially introducing a "soft spot" for oxidative metabolism if desired, or conversely, the increased steric bulk (1.95 Å bond length) can shield adjacent sites from enzymatic attack (proteases/esterases).

-

Lower Toxicity: unlike inorganic germanium (

, which is nephrotoxic), organogermanium compounds (Ge-C bonded) like TMGe derivatives are generally well-tolerated and excreted efficiently.

Application Areas

-

CNS Agents: Enhancing uptake of neuroactive steroids.

-

Radiopharmaceuticals: Using radio-germanium isotopes (

) as PET tracers, with TMGe acting as the stable carrier moiety. -

Anticancer Agents: Novel germyl-substituted retinoids have shown efficacy in resistant cell lines.

Biological Fate and Toxicology

Understanding the metabolism of germanium species is critical for safety profiling.

Metabolic Methylation Pathway

Inorganic germanium absorbed by the body undergoes sequential methylation in the liver, a detoxification process similar to arsenic but less toxic.

Figure 2: Biological detoxification pathway of Germanium.

Toxicology Profile

-

Inorganic Ge: Accumulates in kidney tubule cells; causes nephropathy.

-

This compound (TMGe): The end-product of methylation. It does not accumulate significantly in tissues and is rapidly excreted in urine.

-

Safety Status: While specific LD50 data for pure Me

Ge-drugs must be determined individually, the TMGe moiety itself is considered a low-toxicity metabolite compared to the inorganic parent.

References

-

PubChem. (2025). This compound | C3H9Ge. National Library of Medicine. Link

-

Ereztech. (2025).[1] this compound chloride Specification and Properties. Link

-

Gerber, G. B., & Léonard, A. (1997). Mutagenicity, carcinogenicity and teratogenicity of germanium compounds. Mutation Research/Reviews in Mutation Research. Link

-

Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Link

-

Wired Chemist. (2025). Common Bond Energies and Bond Lengths. Link

-

ChemicalBook. (2025).[1] this compound Chloride MSDS and Properties. Link

Sources

Trimethylgermanium vs Tetramethylgermanium stability comparison

Topic: Trimethylgermanium vs. Tetramethylgermanium: Stability, Reactivity, and Biological Fate Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

This technical guide provides a rigorous comparison between Tetramethylgermanium (TeMG) and This compound (TMG) species. While often conflated in general chemistry, their distinction is critical in high-performance applications ranging from Chemical Vapor Deposition (CVD) to organometallic drug design.

The Core Distinction:

-

TeMG (

) represents the thermodynamic sink —a kinetically inert, non-polar, saturated molecule that resists biological metabolism and chemical attack. -

TMG (

) represents the reactive intermediate —a functionalized species characterized by a chemically accessible coordination sphere, serving as the primary vector for biotransformation and synthetic derivatization.

Part 1: Molecular Architecture & Thermodynamic Stability

To understand the stability differences, we must look beyond the empirical formula and analyze the orbital mechanics and steric environments of the central germanium atom.

1.1 Structural Geometry and Steric Shielding

| Feature | Tetramethylgermanium (TeMG) | This compound Species (TMG) |

| Formula | ||

| Point Group | ||

| Dipole Moment | 0 D (Non-polar) | > 0 D (Polar, depends on substituent X) |

| Coordination | Saturated (8 valence | Functionalized (Access to d-orbitals via X) |

| Steric Access | High steric shielding of Ge core | Open face for nucleophilic attack ( |

Mechanistic Insight: TeMG is the "neopentane" of the germanium world. The four methyl groups form a hydrophobic shell that physically blocks nucleophiles from accessing the central Ge atom. In contrast, TMG species possess a "handle" (the X ligand) that breaks this symmetry, creating a dipole and a distinct site for chemical attack.

1.2 Bond Dissociation Energy (BDE) Dynamics

The stability of the Germanium-Carbon (

-

Mean

Bond Energy: -

First Bond Dissociation Energy (

):-

:

-

:

-

:

Key Takeaway: While the

Part 2: Chemical Reactivity & Kinetic Inertness

This section details why TeMG is handled as a solvent/standard, while TMG is handled as a reagent.

2.1 The "Inertness" of TeMG

TeMG is kinetically stable against hydrolysis and oxidation under standard conditions.

-

Hydrolysis:

. The non-polar methyl shell repels water. -

Oxidation: Resistant to atmospheric oxygen. Requires high temperatures (

) or strong oxidizers (conc.

2.2 The "Lability" of TMG

TMG species are defined by the lability of the fourth ligand.

-

Ligand Exchange:

. This is the basis for synthesizing organogermanium drugs. -

Redistribution:

(catalyzed by Lewis acids). TMG species will disproportionate to form the more stable TeMG if not stabilized.

Part 3: Biological Implications (Drug Development Focus)

For pharmaceutical scientists, the stability comparison dictates toxicity and metabolic fate .

3.1 The Methylation Trap (Biomethylation)

In biological systems, inorganic germanium is detoxified via sequential methylation.

-

TMG (

) is the penultimate intermediate. It is cationic, soluble in water, and biologically active (potentially neurotoxic). -

TeMG (

) is the endpoint. It is highly volatile, lipophilic, and rapidly excreted via the lungs (exhalation).

Toxicological Rule of Thumb:

Biological systems drive Germanium toward TeMG to lower chemical reactivity, but the volatility of TeMG presents an inhalation risk in laboratory settings.

3.2 Pathway Visualization: The Metabolic Fate of Germanium

Caption: The biological methylation pathway of Germanium. TMG is the reactive cationic intermediate, while TeMG is the stable, volatile end-product excreted via respiration.

Part 4: Experimental Protocols

4.1 Protocol: Headspace GC-MS Analysis for Stability Verification

Objective: To quantify the ratio of TMG (reactive) to TeMG (stable) in a biological or reaction matrix.

Materials:

-

Gas Chromatograph with Mass Spectrometer (GC-MS) (e.g., Agilent 5977B).

-

Column: HP-5ms or equivalent non-polar capillary column.

-

Internal Standard: Tetramethylsilane (TMS) or dilute Benzene-d6.

Workflow:

-

Sample Preparation:

-

Aliquot

of sample (plasma/reaction mix) into a -

Add

of Internal Standard. -

Critical Step: If analyzing TMG salts (

), derivatize in-situ using Sodium Tetraethylborate (

-

-

Incubation:

-

Heat vial to

for 15 minutes with agitation (500 rpm). This forces the volatile TeMG into the headspace.

-

-

GC Parameters:

-

Injector: Splitless,

. -

Oven Program: Hold

(2 min) -

Carrier Gas: Helium at

.

-

-

MS Detection (SIM Mode):

-

TeMG Target Ion: m/z 119 (

fragment), m/z 134 (Molecular ion). -

TMG Derivative Target Ion: Depends on derivatization agent.

-

Self-Validating Check:

-

If TeMG peak area increases over time in a TMG standard solution, disproportionation is occurring (

).

4.2 Protocol: NMR Distinguishability

Objective: Rapidly assess purity.

| Nucleus | TeMG Signal | TMG (e.g., | Notes |

| TeMG is the reference standard (0 ppm) in Ge-NMR. | |||

| Deshielding in TMG due to electronegative substituent. |

Part 5: Analytical Logic & Synthesis Workflow

The following diagram illustrates the decision logic for synthesizing stable Organogermanium drugs starting from TMG precursors, avoiding the "TeMG Trap" (over-methylation).

Caption: Synthetic logic flow. Controlling stoichiometry is vital to prevent the reaction from sliding into the TeMG thermodynamic sink.

References

- Glockling, F. (1969). The Chemistry of Germanium. Academic Press. (Foundational text on Ge-C bond stability and organogermanium synthesis).

-

Thayer, J. S. (2002). Biological Methylation of Less Common Elements. Applied Organometallic Chemistry, 16(12), 677-691. Link

-

Dopp, E., et al. (2004). Organometallic compounds in the environment: Toxicology and Biological Cycling. In: Hirner A.V., Emons H. (eds) Organic Metal and Metalloid Species in the Environment. Springer. Link

-

Sigma-Aldrich. (2024).[1] Tetramethylgermanium Safety Data Sheet (SDS). Link

-

Luo, Y. R. (2007).[2] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[2] (Source for Ge-C bond dissociation energies).[2][3][4] Link

Sources

An In-depth Technical Guide to the Thermodynamic Properties of Trimethylgermanium Compounds

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of trimethylgermanium compounds, tailored for researchers, scientists, and professionals in materials science and drug development. We delve into the core thermodynamic parameters—enthalpy of formation, entropy, heat capacity, and bond dissociation energies—that govern the stability, reactivity, and applicability of this important class of organometallics. This document synthesizes theoretical principles with practical, field-proven experimental and computational methodologies. Detailed protocols for key analytical techniques such as oxygen bomb calorimetry, Knudsen effusion mass spectrometry, and adiabatic calorimetry are provided, alongside a guide to modern computational thermochemistry using Density Functional Theory (DFT). The guide culminates in a curated compilation of thermodynamic data for key this compound species and discusses the profound implications of these properties on applications ranging from Chemical Vapor Deposition (CVD) precursor design to the emerging field of medicinal chemistry.

The Critical Role of Thermodynamics in this compound Chemistry

The this compound moiety, (CH₃)₃Ge-, is a fundamental building block in organogermanium chemistry. The thermodynamic properties of compounds containing this group are not mere academic curiosities; they are critical parameters that dictate their real-world utility. For materials scientists, particularly those working on semiconductor fabrication via Chemical Vapor Deposition (CVD), the enthalpy of vaporization and thermal stability of a precursor are paramount for controlling film growth and quality.[1][2] For medicinal chemists exploring organogermanium compounds for their therapeutic potential, understanding the strength of the germanium-carbon and other bonds provides insights into a molecule's metabolic stability and potential toxicity.[3][4] This guide serves as a foundational resource for harnessing the power of thermodynamic data to predict and manipulate the behavior of this compound compounds.

Fundamental Thermodynamic Properties: A Primer

To understand the behavior of this compound compounds, we must first define the key thermodynamic quantities that govern their stability and reactivity.

-

Standard Enthalpy of Formation (ΔfH°) : This is the change in enthalpy when one mole of a substance is formed from its constituent elements in their most stable reference states at standard conditions (298.15 K and 1 bar).[5][6] A more negative value indicates greater energetic stability.

-

Standard Molar Entropy (S°) : Entropy is a measure of the molecular disorder or randomness of a system. It is a key component, along with enthalpy, in determining the spontaneity of a process.[6]

-

Molar Heat Capacity (Cp) : This property quantifies the amount of heat required to raise the temperature of one mole of a substance by one degree Kelvin at constant pressure.[7] It is crucial for understanding how a compound's energy content changes with temperature.

-

Bond Dissociation Energy (BDE) : Defined as the standard enthalpy change required to break a specific bond homolytically in the gas phase, BDE is a direct measure of bond strength.[8][9] It is a fundamental predictor of a molecule's thermal stability and reaction pathways.

These properties are interconnected through the laws of thermodynamics, allowing for the calculation of Gibbs free energy (ΔG), which ultimately determines the spontaneity of a chemical reaction.

Experimental Determination of Thermodynamic Properties

Accurate thermodynamic data are rooted in meticulous experimental measurement. The choice of technique is dictated by the specific property being investigated and the physical state of the compound.

Oxygen Bomb Calorimetry: Measuring Enthalpy of Formation

Oxygen bomb calorimetry is the gold-standard technique for determining the enthalpy of combustion (ΔcH°), from which the enthalpy of formation can be derived using Hess's Law.[10] The core principle involves the complete combustion of a precisely weighed sample in a sealed, high-pressure oxygen environment (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature change is measured with high precision.[11]

The use of a sealed, high-pressure pure oxygen environment ensures the reaction goes to completion, forming well-defined products like CO₂(g), H₂O(l), and GeO₂(s). This completeness is essential for a clean calculation. The calorimeter is calibrated with a standard substance of known enthalpy of combustion, typically benzoic acid, to determine the heat capacity of the entire apparatus. This calibration step is a self-validating system, as it accounts for the heat absorbed by every component of the calorimeter, ensuring the accuracy of subsequent measurements on unknown samples.

Protocol 3.1: Determination of ΔcH° via Oxygen Bomb Calorimetry

-

Sample Preparation:

-

Press approximately 0.5 - 1.0 g of the liquid this compound compound into a pellet using a pellet press, or if it is a volatile liquid, encapsulate it in a gelatin capsule of known mass and heat of combustion.

-

Weigh the prepared sample to a precision of ±0.1 mg.[12]

-

-

Bomb Assembly:

-

Place the sample into the crucible inside the bomb vessel.

-

Measure and weigh a 10 cm piece of ignition fuse wire (e.g., nickel-chromium).

-

Secure the wire between the two electrodes on the bomb head, ensuring it makes good contact with the sample but does not touch the crucible walls.[13]

-

Add approximately 1 mL of deionized water to the bomb to ensure all water formed during combustion condenses to the liquid state.

-

-

Pressurization and Calorimeter Integration:

-

Seal the bomb head tightly.

-

Charge the bomb with pure oxygen to a pressure of approximately 30 atm, purging twice to remove all atmospheric nitrogen.[13]

-

Place the sealed bomb into the calorimeter bucket. Add a precise volume (e.g., 2.000 L) of water, ensuring the initial temperature is stable and within the thermometer's range.[12]

-

Lower the cover, ensuring all electrical connections for ignition and thermometry are secure.

-

-

Data Acquisition:

-

Allow the system to reach thermal equilibrium, recording the temperature at regular intervals (e.g., every 30 seconds) for about 5 minutes to establish a baseline.

-

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature rise rapidly at first, then continue recording at regular intervals until the temperature has peaked and begins to cool, establishing a stable post-combustion trend (typically 10-15 minutes).[12]

-

-

Post-Run Analysis:

-

Depressurize the bomb slowly and disassemble.

-

Carefully collect and weigh any unburned fuse wire.

-

Analyze the bomb washings for any side products (e.g., nitric acid formed from residual N₂), if high precision is required.

-

-

Calculation:

-

Calculate the total heat released using the measured temperature change and the predetermined heat capacity of the calorimeter.

-

Correct this value for the heat released by the combustion of the fuse wire.

-

Normalize the result to obtain the standard enthalpy of combustion in kJ/mol.

-

Caption: Workflow for Bomb Calorimetry Experiment.

Knudsen Effusion Mass Spectrometry (KEMS): Probing Volatility

For applications like CVD, the volatility of a precursor is a critical parameter. KEMS is a powerful technique for measuring the low vapor pressures of solids and liquids at various temperatures.[1][14] From this data, the enthalpy of sublimation or vaporization (ΔsubH° or ΔvapH°) can be determined using the Clausius-Clapeyron equation.

The method involves heating a sample in a small, sealed container (a Knudsen cell) which has a tiny, well-defined orifice.[15] In a high vacuum, molecules effuse through this orifice, forming a molecular beam that is directed into the ion source of a mass spectrometer. The intensity of the ion current for a specific species is directly proportional to its partial pressure inside the cell.[14]

The key to the KEMS technique is maintaining equilibrium within the cell while allowing a small, representative sample of the vapor to escape. The orifice must be small enough (typically < 0.1 times the mean free path of the vapor molecules) to ensure that the rate of effusion does not significantly disturb the equilibrium vapor pressure inside the cell.[15] Using a mass spectrometer provides selectivity, allowing for the identification of vapor species and the potential detection of decomposition at higher temperatures, which is a crucial self-validating check on the integrity of the measurement.[1]

Protocol 3.2: Vapor Pressure Measurement by KEMS

-

Sample Loading:

-

Place a small amount of the this compound compound into the Knudsen cell.

-

Secure the lid, ensuring the effusion orifice is unobstructed.

-

-

System Setup:

-

Mount the Knudsen cell within the heating element inside the high-vacuum chamber of the KEMS apparatus.

-

Evacuate the system to a high vacuum (typically < 10⁻⁶ mbar).

-

-

Calibration:

-

If absolute pressure measurements are required, calibrate the instrument using a substance with a well-known vapor pressure (e.g., silver) in a separate or twin-cell setup.[15]

-

-

Isothermal Measurement:

-

Heat the cell to a desired, stable temperature.

-

Allow sufficient time for thermal equilibrium to be established between the condensed phase and the vapor phase.

-

Use the mass spectrometer to measure the ion intensity of the parent molecule (e.g., [(CH₃)₃GeCl]⁺). Record this intensity along with the precise temperature.

-

-

Temperature Ramp:

-

Repeat the measurement at a series of different, stable temperatures to obtain a range of ion intensity vs. temperature data points.

-

-

Data Analysis:

-

Convert ion intensities to partial pressures using the calibration factor.

-

Plot ln(P) versus 1/T. According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔvapH°/R (where R is the gas constant).

-

Calculate the enthalpy of vaporization (ΔvapH°) from the slope. The entropy of vaporization can be determined from the intercept.[16]

-

Adiabatic Calorimetry: Determining Heat Capacity and Entropy

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity (Cp) of a substance as a function of temperature.[17] From low-temperature Cp data (approaching 0 K), the standard entropy (S°) can be calculated by integrating Cp/T versus T.

In this technique, a sample is placed in a calorimeter vessel that is rigorously thermally isolated from its surroundings.[17][18] This is achieved by surrounding the vessel with an "adiabatic shield" whose temperature is continuously and precisely adjusted to match the temperature of the sample vessel, thereby eliminating heat exchange. A known quantity of electrical energy is supplied to the sample, and the resulting temperature increase is measured.

The core principle is the elimination of heat loss, which is the largest source of error in calorimetry.[17] By maintaining the surroundings at the same temperature as the sample, it can be assumed that all the electrical energy input is absorbed by the sample. This makes the calculation of heat capacity—the ratio of energy input to the temperature change—highly accurate.[19] This method is a self-validating system because any failure to maintain the adiabatic shield temperature would result in noticeable drift and instability in the temperature readings, immediately flagging a compromised measurement.

Computational Thermochemistry: An In-Silico Approach

Alongside experimental methods, computational chemistry provides a powerful and often more rapid means of estimating thermodynamic properties. For organometallic compounds, Density Functional Theory (DFT) has emerged as a robust and cost-effective method.[20][21]

Ab Initio and DFT Methods

DFT methods, particularly those using hybrid functionals like B3LYP, have shown excellent performance in calculating the thermodynamic parameters of metal-containing systems.[20][22] These methods solve the electronic structure of a molecule to determine its ground-state energy. By calculating the vibrational frequencies from the second derivative of the energy, statistical mechanics can be applied to derive thermodynamic functions like enthalpy, entropy, and heat capacity.

The choice of the B3LYP functional is a balance of accuracy and computational cost, proven to yield results that compare well with more computationally expensive methods and experimental values for many organometallic systems.[20] The selection of a suitable basis set (e.g., LANL2DZ for the metal and a polarized basis set like 6-31G(d) for other atoms) is crucial for accurately describing the electron distribution, particularly around the germanium center.[22] The protocol's self-validation comes from comparing calculated results against well-established experimental benchmarks for similar molecules before applying it to unknown compounds.

Protocol 4.1: DFT Calculation of Thermodynamic Properties

-

Geometry Optimization:

-

Construct the 3D structure of the this compound molecule of interest.

-

Perform a full geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d) with an effective core potential for Ge). This finds the lowest energy conformation of the molecule.

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation on the optimized geometry at the same level of theory.

-

Confirm that the optimization resulted in a true minimum by ensuring there are no imaginary frequencies.

-

-

Thermochemical Analysis:

-

Use the output of the frequency calculation, which includes the zero-point vibrational energy (ZPVE) and the translational, rotational, and vibrational partition functions, to compute the thermodynamic properties (H, S, Cp) at a specified temperature (e.g., 298.15 K).

-

-

Enthalpy of Formation Calculation:

-

To calculate ΔfH°, an appropriate isodesmic or homodesmotic reaction is typically designed. This involves creating a balanced reaction where the types of bonds broken in the reactants are the same as those formed in the products.

-

Calculate the energies of all species in the reaction. The enthalpy of reaction (ΔrH°) can then be calculated.

-

Using known experimental ΔfH° values for all other species in the designed reaction, the unknown ΔfH° of the this compound compound can be determined.

-

Caption: Workflow for DFT Thermochemical Calculation.

Thermodynamic Data of Key this compound Compounds

The following tables summarize key experimental and calculated thermodynamic data for several foundational this compound compounds. These values serve as a crucial reference for predicting chemical behavior and designing processes.

Table 1: Standard Enthalpies of Formation (ΔfH°) at 298.15 K

| Compound | Formula | State | ΔfH° (kJ/mol) | Reference |

| Tetramethylgermane | (CH₃)₄Ge | gas | -102.6 ± 8.3 | [8] |

| This compound Chloride | (CH₃)₃GeCl | liquid | -228.0 ± 12.6 | [23] |

| Hexamethyldigermane | (CH₃)₃GeGe(CH₃)₃ | gas | -143.9 ± 12.1 | [23] |

Table 2: Bond Dissociation Energies (BDE) at 298.15 K

| Bond | Compound | BDE (kJ/mol) | Reference |

| (CH₃)₃Ge-H | Trimethylgermane | 344.3 ± 5.0 | [24] |

| (CH₃)₃Ge-CH₃ | Tetramethylgermane | 353.6 ± 8.4 | [23] |

| (CH₃)₃Ge-Cl | This compound Chloride | 473 ± 21 | [25] |

| (CH₃)₃Ge-Ge(CH₃)₃ | Hexamethyldigermane | 320.1 ± 12.1 | [23] |

Applications and Implications of Thermodynamic Data

Chemical Vapor Deposition (CVD) Precursor Design

The design of effective CVD precursors for depositing germanium-containing thin films is heavily reliant on thermodynamic principles. Key considerations include:

-

Volatility: The precursor must have a sufficiently high vapor pressure at moderate temperatures (typically below 150°C) to allow for efficient mass transport into the reactor.[1] The enthalpy of vaporization (ΔvapH°), determined by techniques like KEMS, directly quantifies this property.

-

Thermal Stability: The precursor must be stable enough to be vaporized without decomposition, but labile enough to decompose cleanly on the heated substrate. The Ge-C bond dissociation energy is a primary indicator of the molecule's thermal stability. A BDE that is too high will require excessively high deposition temperatures, while one that is too low may lead to premature decomposition in the gas phase.[1][26]

Bond Stability and Relevance in Drug Development

While the field is still developing, organogermanium compounds are being actively investigated as drug candidates due to their inherent low toxicity and broad spectrum of bioactivity, including anticancer and immunomodulating properties.[3][27] Thermodynamic data, specifically BDEs, provide crucial insights for drug designers:

-

Metabolic Stability: The strength of the Ge-C bond is a key factor in the in-vivo stability of an organogermanium drug. A robust Ge-C bond prevents the release of potentially toxic inorganic germanium species.[4]

-

Bioisosterism: The "carbon/silicon/germanium switch" is a strategy in medicinal chemistry where one element is replaced by another to fine-tune a drug's properties.[27] Understanding the comparative bond energies (C-C vs. Si-C vs. Ge-C) and their impact on molecular conformation and reactivity is essential for rationally designing these bioisosteres.

Conclusion

The thermodynamic properties of this compound compounds are foundational to their synthesis, understanding, and application. This guide has illuminated the key parameters of enthalpy, entropy, heat capacity, and bond dissociation energy, providing both the theoretical underpinnings and the practical methodologies for their determination. Through rigorous experimental techniques like bomb calorimetry and KEMS, complemented by the predictive power of computational DFT methods, researchers can obtain the critical data needed to advance technology. Whether for designing the next generation of semiconductor precursors or for pioneering novel organometallic therapeutics, a firm grasp of the principles and data presented herein is indispensable for innovation in the field.

References

-

Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing).

-

Menchikov, L. G., & Ignatenko, M. A. (2013). Biological Activity of Organogermanium Compounds (A Review). Pharmaceutical Chemistry Journal, 46(11), 635–638.

-

Thermodynamic Activity Measurements with Knudsen Cell Mass Spectrometry. The Electrochemical Society.

-

Recently developed organogermanium(IV) compounds as drug candidates and synthetic tools in drug discovery. RSC Publishing. (2025).

-

Organogermanium compounds: balancing act between an anticancer drug and a herbal supplement. Pharmacy 180.

-

Menchikov, L. G., & Ignatenko, M. A. (2012). Biological Activity of Organogermanium Compounds (A Review). ResearchGate.

-

Thermodynamics of CVD Precursors. University of Duisburg-Essen. (2023).

-

Knudsen Effusion Mass Spectrometry (KEMS-online) - KEMS Technique. KEMS-online.

-

Expt. 2: Bomb Calorimetry. University of California, Santa Cruz.

-

Knudsen Effusion Mass Spectrometer. Centre for Atmospheric Science, University of Manchester.

-

Magee, J. W., & Haynes, W. M. (1997). High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids. PMC.

-

Metal-Organic Chemical Vapor Deposition Precursors: Diagnostic Check for Volatilization Thermodynamics of Scandium(III) β-Diketonates. MDPI. (2023).

-

Jacobson, N. S. (2020). Thermodynamic Measurements Using the Knudsen Cell Technique. NASA.

-

Adiabatic scanning calorimeter. KU Leuven Research & Development.

-

Adiabatic Calorimetry Testing: Understanding the Basics. Zeal. (2024).

-

Monte Carlo simulation of a Knudsen effusion mass spectrometer sampling system. UNL Digital Commons. (2017).

-

Bomb Calorimetry Testing: A Complete How-To Guide. WorldofTest.com. (2025).

-

The Adiabatic Scanning Calorimetry Booklet. ASC-TC.

-

Thermodynamic evaluation of ALD precursors. Techniques de l'Ingénieur. (2016).

-

Germanium Complexes with ONO Tridentate Ligands: O-H Bond Activation Control According to DFT Calculations. MDPI. (2023).

-

Vapor pressure of precursors for CVD on the base of platinum group metals. Inorganic Materials.

-

Menchikov, L. G., & Ignatenko, M. A. (2023). Physiological Activity of Trace Element Germanium including Anticancer Properties. PMC.

-

Becerra, R., & Walsh, R. (2019). Thermochemistry of Germanium and Organogermanium compounds. Digital CSIC.

-

High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids. Wikimedia Commons.

-

GERMANIUM(IV) COORDINATION COMPOUNDS WITH BIOLOGICAL ACTIVITY. ResearchGate. (2025).

-

Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. Aimil Corporate Blog. (2023).

-

Sysoev, S. V., et al. (2004). Vapor pressure of precursors for CVD on the base of platinum group metals. ResearchGate.

-

Bomb Calorimetry Experiment Guide. Scribd.

-

HEAT OF COMBUSTION: BOMB CALORIMETER. University of Missouri-St. Louis.

-

Evaluation of the Thermodynamic Properties of H2 Binding in Solid State Dihydrogen Complexes... NIH.

-

Darwent, B. deB. (1970). Bond dissociation energies in simple molecules. NIST Technical Series Publications.

-

Germane, tetramethyl-. NIST WebBook.

-

This compound CHLORIDE. ChemicalBook.

-

Domalski, E. S., et al. (1996). Heat Capacities and Entropies of Organic Compounds in the Condensed Phase. Volume III. NIST.

-

Magnetic, optical and thermodynamic properties of organic polymorphs from periodic DFT-D calculations. Materials Chemistry Consortium. (2020).

-

This compound. PubChem.

-

Appendix G | Standard Enthalpies of Formation for Selected Substances. Open Library Publishing Platform.

-

Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv.

-

This compound chloride, min. 98%. Strem.

-

Bond Dissociation Energies. Cengage.

-

Becerra, R., & Walsh, R. (1996). Kinetic determination of the bond dissociation energy D(Me3Ge–H) and its implications for bond strengths in germanes. RSC Publishing.

-

Luo, Y.-R. (2010). Bond dissociation energies. CRC Handbook of Chemistry and Physics.

-

Synthesis, Structure, and Biological Activity of the Germanium Dioxide Complex Compound with 2-Amino-3-Hydroxybutanoic Acid. MDPI. (2024).

-

Chlorotrimethylgermane 98 1529-47-1. Sigma-Aldrich.

-

Lin, S.-T., et al. (2010). Thermodynamics of liquids: standard molar entropies and heat capacities of common solvents from 2PT molecular dynamics. RSC Publishing.

-

Calculation of absolute molecular entropies and heat capacities made simple. PMC - NIH.

-

Chlorotrimethylgermane. PubChem.

-

Topic 4 Thermodynamics. University of Leeds.

Sources

- 1. Thermodynamics of CVD Precursors [uni-due.de]

- 2. mdpi.com [mdpi.com]

- 3. Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Appendix G | Standard Enthalpies of Formation for Selected Substances – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]

- 6. cefrc.princeton.edu [cefrc.princeton.edu]

- 7. srd.nist.gov [srd.nist.gov]

- 8. Germane, tetramethyl- [webbook.nist.gov]

- 9. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 10. This compound CHLORIDE | 1529-47-1 [chemicalbook.com]

- 11. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 12. web.williams.edu [web.williams.edu]

- 13. worldoftest.com [worldoftest.com]

- 14. electrochem.org [electrochem.org]

- 15. Knudsen Effusion Mass Spectrometry (KEMS-online) - KEMS Technique [sites.google.com]

- 16. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]

- 17. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. upload.wikimedia.org [upload.wikimedia.org]

- 19. lrd.kuleuven.be [lrd.kuleuven.be]

- 20. Germanium Complexes with ONO Tridentate Ligands: O-H Bond Activation Control According to DFT Calculations [mdpi.com]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Evaluation of the Thermodynamic Properties of H2 Binding in Solid State Dihydrogen Complexes [M(η2-H2)(CO)dppe2][BArF24] (M = Mn, Tc, Re): an Experimental and First Principles Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. digital.csic.es [digital.csic.es]

- 24. Kinetic determination of the bond dissociation energy D(Me3Ge–H) and its implications for bond strengths in germanes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 25. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 26. researchgate.net [researchgate.net]

- 27. Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Trimethylgermanium Compounds for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of trimethylgermanium compounds, focusing on their chemical identifiers, properties, synthesis, and applications, particularly within the realm of drug discovery and development. As organogermanium chemistry continues to gain traction for its unique reactivity and potential for creating novel molecular architectures, a thorough understanding of these foundational reagents is essential.

Core Chemical Identifiers and Properties

While "this compound" can refer to the trimethylgermyl functional group, (CH3)3Ge-, the most common and stable precursors used in synthesis are the this compound halides. Among these, this compound chloride is the most frequently utilized.

A less common entry in chemical databases is for this compound itself, which may refer to a transient species or a specific derivative.

Table 1: Key Chemical Identifiers for this compound and its Halide Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | InChIKey |

| This compound | 21941-60-6[1] | C3H9Ge | 117.73[1] | WLKSSWJSFRCZKL-UHFFFAOYSA-N[1] |

| This compound Chloride | 1529-47-1[2][3][4][5] | C3H9ClGe[2][3][5] | 153.19[5] | ZZBNZZCHSNOXOH-UHFFFAOYSA-N[3] |

| This compound Bromide | 1066-37-1[6] | C3H9BrGe[6] | 197.65[6] | WMFCXPWEKRAKMH-UHFFFAOYSA-N[6] |

| This compound Iodide | 1066-38-2[7] | C3H9GeI[7] | 244.65 | KFLWSIOBXYVXBS-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound Halides

| Property | This compound Chloride | This compound Bromide |

| Appearance | Clear, colorless liquid[3][8] | Colorless liquid |

| Melting Point | -13 °C[3][8] | -25 °C[6] |

| Boiling Point | 102 °C[3][8][9] | 114 °C[6] |

| Density | 1.24 g/mL at 25 °C[8][10] | 1.54 g/mL at 25 °C[6] |

| Refractive Index | n20/D 1.433[8][10] | n20/D 1.47[6] |

| Solubility | Immiscible with water; miscible with ether, THF, hexane, benzene, dichloromethane, and chloroform.[8][10][11] | Not specified, but expected to be similar to the chloride. |

| Sensitivity | Moisture sensitive.[3][12] | Not specified, but expected to be moisture sensitive. |

Synthesis and Reactivity

This compound halides are versatile reagents in organic and organometallic synthesis. They serve as the primary source for introducing the trimethylgermyl moiety into organic molecules.

Synthesis of this compound Chloride

A common laboratory-scale synthesis of this compound chloride involves the direct reaction of germanium tetrachloride with a methylating agent, such as a methyl Grignard reagent (e.g., methylmagnesium bromide) or methyllithium. The stoichiometry of the reaction must be carefully controlled to favor the formation of the trimethylated product.

Experimental Protocol: Synthesis of this compound Chloride

Materials:

-

Germanium tetrachloride (GeCl4)

-

Methylmagnesium bromide (CH3MgBr) in a suitable solvent (e.g., diethyl ether or THF)

-

Anhydrous diethyl ether or THF

-

Anhydrous hexane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Schlenk line or glovebox for inert atmosphere operations

-

Distillation apparatus

Procedure:

-

Under an inert atmosphere (argon or nitrogen), a solution of germanium tetrachloride in anhydrous diethyl ether is cooled to 0 °C in an ice bath.

-

A solution of methylmagnesium bromide (3 equivalents) in diethyl ether is added dropwise to the stirred germanium tetrachloride solution. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation at atmospheric pressure.

-

The crude product is purified by fractional distillation to yield pure this compound chloride.

Key Reactions and Mechanistic Considerations

The reactivity of this compound halides is dominated by the electrophilic nature of the germanium center and the lability of the germanium-halogen bond. They readily undergo nucleophilic substitution with a variety of nucleophiles.

Diagram: General Reactivity of this compound Chloride

Caption: Nucleophilic substitution at the germanium center of this compound chloride.

This compound chloride can be used as a precursor to germanium-masked dienolates for regioselective carbon-carbon bond formation, as well as in the formation of germanium enolates and α-germanate esters for aldol condensation reactions, Peterson-type reactions, and Claisen rearrangements.[8][11] It is also used as an alkylating agent and a precursor in the synthesis of Grignard reagents.[8][9][10][11][13]

Applications in Drug Development and Organic Synthesis

The unique properties of organogermanium compounds, such as their low toxicity compared to other organometallics like stannanes, have made them attractive for applications in medicinal chemistry and drug discovery.[8][11]

Role as Synthetic Tools

The trimethylgermyl group can be used as a directing group or a placeholder in complex organic syntheses. Its ability to be introduced and subsequently removed under specific conditions allows for precise control over reaction pathways. For instance, trimethyl(2-thienyl)germane, prepared from this compound chloride, is an important compound in the development of new materials and chemicals.[8][9][10][11][13]

Germanium in Medicinal Chemistry

The "carbon/silicon/germanium switch" is a concept in medicinal chemistry where replacing a carbon or silicon atom in a drug molecule with a germanium atom can modulate its biological activity, metabolic stability, and pharmacokinetic profile.[14] Organogermanium(IV) compounds have shown a broad spectrum of bioactivity and inherent low toxicity, making them promising candidates for drug development.[14] The trimethylgermyl group can be incorporated into drug candidates to fine-tune their properties.

While the direct application of this compound chloride in drug formulations is unlikely due to its reactivity, it serves as a critical building block for synthesizing more complex organogermanium compounds with potential therapeutic applications.

Safety and Handling

This compound halides are hazardous chemicals and must be handled with appropriate safety precautions.

-

Hazards : this compound chloride is a highly flammable liquid and vapor.[12][15] It causes severe skin burns and eye damage.[12][15] It is also harmful if inhaled, in contact with skin, or if swallowed.[16]

-

Handling : Work should be conducted in a well-ventilated fume hood.[16] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn.[16] All sources of ignition should be eliminated.[12][15]

-

Storage : Store in a cool, dry, and well-ventilated area in a tightly closed container.[12][16] It is moisture-sensitive and should be stored under an inert atmosphere.[3][12]

First Aid Measures:

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16][17]

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[16][17]

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[16][17]

-

Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[17]

Conclusion

This compound compounds, particularly the halides, are indispensable reagents in modern synthetic chemistry. Their unique reactivity and the favorable toxicological profile of organogermanium compounds open up new avenues for the design and synthesis of novel therapeutic agents and advanced materials. A thorough understanding of their properties, handling requirements, and synthetic applications is crucial for researchers aiming to leverage the potential of organogermanium chemistry.

References

-

Cole-Parmer. Material Safety Data Sheet - this compound iodide. [Link]

-

Ereztech. This compound chloride | Chlorotrimethylgermane | C3H9ClGe. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - this compound chloride. [Link]

-

Gelest. SAFETY DATA SHEET - this compound CHLORIDE. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 177170, this compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 73723, Chlorotrimethylgermane. [Link]

-

LookChem. Cas 1529-47-1,this compound CHLORIDE. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2734132, Iodotrimethylgermane. [Link]

-

Intatrade Chemicals. This compound chloride,98% CAS: 1529-47-1 Formula: (CH3)3GeCl. [Link]

-

American Elements. This compound Chloride. [Link]

-

Royal Society of Chemistry. Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Sigut Labs. Triggering Precision: How Trimethyl Lock Chemistry Enables Controlled Drug Release. [Link]

Sources

- 1. This compound | C3H9Ge | CID 177170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. strem.com [strem.com]

- 3. This compound chloride | Chlorotrimethylgermane | C3H9ClGe - Ereztech [ereztech.com]

- 4. CAS RN 1529-47-1 | Fisher Scientific [fishersci.com]

- 5. Chlorotrimethylgermane | C3H9ClGe | CID 73723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 三甲基溴化锗 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Iodotrimethylgermane | C3H9GeI | CID 2734132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CHLORIDE | 1529-47-1 [chemicalbook.com]

- 9. Cas Landing [thermofisher.com]

- 10. This compound CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. This compound CHLORIDE CAS#: 1529-47-1 [m.chemicalbook.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. lookchem.com [lookchem.com]

- 14. Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the History, Synthesis, and Application of Alkylgermanium Compounds

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Organogermanium chemistry, the study of compounds containing a carbon-germanium bond, represents a fascinating and evolving field positioned at the crossroads of inorganic synthesis, materials science, and pharmacology.[1] Situated in Group 14 of the periodic table, germanium imparts unique properties to its organic derivatives that are intermediate between those of organosilicon and organotin compounds.[1][2] This guide provides a comprehensive exploration of the history of alkylgermanium compounds, from their initial discovery to the sophisticated synthetic methodologies developed over the last century. We will delve into the foundational experimental protocols, elucidate the causality behind key procedural choices, and survey the modern applications that have emerged, from semiconductor precursors to novel therapeutic agents. This document is designed to serve as a technical resource, offering both historical context and practical, field-proven insights for professionals engaged in chemical research and development.

Part I: The Genesis of Organogermanium Chemistry: A Historical Perspective

The story of alkylgermanium compounds begins with the discovery of germanium itself. In 1886, the German chemist Clemens Alexander Winkler, while analyzing the mineral argyrodite, isolated a new element that brilliantly filled a gap in Dmitri Mendeleev's periodic table—the element Mendeleev had predicted as "ekasilicon".[3][4][5][6] This discovery was a monumental confirmation of the periodic theory.[3][7]

Just one year later, in 1887, Winkler synthesized the first-ever organogermanium compound: tetraethylgermane (Ge(C₂H₅)₄) .[1][8][9] This pioneering achievement was accomplished by reacting germanium tetrachloride (GeCl₄) with diethylzinc (Zn(C₂H₅)₂), a highly reactive organometallic reagent common in that era.[1] This reaction marked the birth of organogermanium chemistry and laid the essential groundwork for all subsequent explorations in the field.[10] Early research was characterized by the use of such aggressive and often pyrophoric reagents, highlighting the experimental challenges faced by 19th-century chemists.

Part II: Foundational Synthetic Methodologies for Alkylgermanium Compounds

While the diethylzinc method was historically significant, modern synthesis has evolved to favor safer, more versatile, and higher-yielding pathways. The choice of method is dictated by the desired substitution pattern, the scale of the reaction, and the functional groups present. The carbon-germanium bond is notably stable to air, lending a degree of practicality to these compounds once formed.[1]

Alkylation of Germanium Halides: The Workhorse Reactions

The most prevalent and versatile strategy for forming C(sp³)–Ge bonds involves the nucleophilic substitution of a halide on a germanium center using a potent carbon nucleophile. Germanium tetrachloride (GeCl₄) is the most common and cost-effective starting material.[8]

A. Grignard Reagents (R-MgX)

The reaction of germanium tetrachloride with Grignard reagents is a cornerstone of alkylgermanium synthesis.[1][11] Discovered by Victor Grignard, these organomagnesium halides are powerful nucleophiles capable of displacing all four chloride atoms to form tetraalkylgermanes.[11][12]

-

Causality of Experimental Choices: The paramount consideration for any Grignard reaction is the strict exclusion of protic sources, such as water or alcohols.[11][12] The Grignard reagent is a very strong base and will be instantly quenched by any acidic proton, terminating the reaction.[12] Anhydrous ether solvents like diethyl ether or tetrahydrofuran (THF) are essential, as they are aprotic and effectively solvate the Grignard reagent, stabilizing the reactive species.[11]

Experimental Protocol: Synthesis of Tetra-n-butylgermane (Ge(n-Bu)₄)

This protocol describes a standard, self-validating synthesis using the Grignard methodology.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

1-Bromobutane (n-BuBr)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Germanium tetrachloride (GeCl₄)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Preparation:

-

Under an inert atmosphere (N₂ or Ar), charge a flame-dried three-neck flask with magnesium turnings.

-

Add a single crystal of iodine (as an initiator).

-

Add a portion of anhydrous diethyl ether.

-

Slowly add 1-bromobutane dissolved in anhydrous ether. An exothermic reaction should commence (indicated by refluxing). Maintain a gentle reflux by controlling the addition rate.

-

Expert Insight: The initiation is the critical step. If the reaction doesn't start, gentle warming may be required. The disappearance of the iodine color and the formation of a cloudy grey solution indicate successful Grignard formation.

-

-

Reaction with GeCl₄:

-

Cool the prepared Grignard reagent in an ice bath.

-

Slowly add a solution of GeCl₄ in anhydrous ether dropwise via an addition funnel. A white precipitate (MgCl₂) will form.

-

Expert Insight: This addition is highly exothermic. Maintaining a low temperature is crucial to prevent side reactions and dimerization of the Grignard reagent.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution. This will hydrolyze any unreacted Grignard reagent.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to yield pure tetra-n-butylgermane as a colorless liquid.

-

Self-Validation/Characterization:

-

¹H NMR: Expect characteristic multiplets corresponding to the butyl chains.

-

¹³C NMR: Expect four distinct signals for the four carbons of the butyl group.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for germanium, confirming its presence. The fragmentation pattern typically involves the loss of butyl groups. [13]

Part III: From Laboratory to Application

The unique properties of alkylgermanium compounds have driven their adoption in diverse, high-technology fields and have spurred investigation into their biological activities.

Electronics and Materials Science

Alkylgermanium compounds, particularly volatile hydrides like isobutylgermane, are critical precursors in the semiconductor industry. [1]They are used in Metalorganic Vapor Phase Epitaxy (MOVPE) to deposit thin films of germanium or silicon-germanium (SiGe) alloys. [1]These SiGe films are essential for manufacturing high-speed heterojunction bipolar transistors (HBTs) used in modern wireless communications. The strained silicon layers created using SiGe templates enhance electron mobility, leading to faster and more efficient devices.

| Compound | Application | Deposition Method |

|---|---|---|

| Isobutylgermane | SiGe film deposition | MOVPE |

| Germane (GeH₄) | SiGe film deposition | CVD |

| Tetramethylgermane | Amorphous GeCO:H films | PECVD |

Drug Development and Biological Activity

The application of organogermanium compounds in medicine has a complex history, encompassing both approved investigational drugs and controversial dietary supplements.

-

Spirogermanium: This azaspirane-containing organogermanium compound was one of the first to enter clinical trials as an anticancer agent. [14][15]Its proposed mechanism involves the inhibition of DNA, RNA, and protein synthesis, with protein synthesis being the most sensitive target. [14]While it showed some activity against tumors like lymphoma and ovarian cancer, its clinical development was hampered by dose-limiting neurotoxicity. [14][15]Notably, Spirogermanium demonstrated a lack of bone marrow toxicity, a common side effect of many chemotherapies. [14]

-

Ge-132 (Repagermanium): Known chemically as bis(2-carboxyethyl)germanium sesquioxide, Ge-132 is perhaps the most studied organogermanium compound for biological applications. [16][17][18]Synthesized in 1967, it has been investigated extensively, particularly in Japan, as an immunomodulator. [16][17]Unlike Spirogermanium, Ge-132 is not directly cytotoxic to cancer cells. Instead, its antitumor effects are believed to be host-mediated. [15][19]Studies suggest it works by stimulating the immune system, including inducing the production of interferon-gamma (IFN-γ) and activating natural killer cells and macrophages. [19][20][21]It has also been explored for a wide range of other potential benefits, including antioxidant, antiviral, and anti-inflammatory properties. [15][18][20]

Sources

- 1. Organogermanium chemistry - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Clemens Winkler - Wikipedia [en.wikipedia.org]

- 4. todayinsci.com [todayinsci.com]

- 5. Clemens Alexander Winkler | Inventor, Discoverer, Nobel Prize | Britannica [britannica.com]

- 6. sciencenotes.org [sciencenotes.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. scribd.com [scribd.com]

- 9. scispace.com [scispace.com]

- 10. Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. byjus.com [byjus.com]

- 12. 格氏试剂 [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. Spirogermanium: a new investigational drug of novel structure and lack of bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmacy180.com [pharmacy180.com]

- 16. gelest.com [gelest.com]

- 17. What is Repagermanium used for? [synapse.patsnap.com]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Biological activities and antitumor mechanism of an immunopotentiating organogermanium compound, Ge-132 (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antioxidant Activity of Ge-132, a Synthetic Organic Germanium, on Cultured Mammalian Cells [jstage.jst.go.jp]

- 21. Germane facts about germanium sesquioxide: I. Chemistry and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Unseen Risks: A Technical Guide to Trimethylgermanium Toxicity and Safety

For Researchers, Scientists, and Drug Development Professionals

In the landscape of innovative research and pharmaceutical development, organogermanium compounds are emerging as a class of molecules with significant potential. Among these, trimethylgermanium and its derivatives are utilized in various synthetic applications. However, with novel applications come inherent risks that necessitate a thorough understanding of their toxicological profiles and safe handling procedures. This guide, designed for the discerning scientific professional, moves beyond rudimentary safety data sheets to provide a deeper, more integrated perspective on the potential hazards of this compound compounds, with a primary focus on the most common derivative, this compound chloride.

As a senior application scientist, the imperative is not just to follow protocols, but to comprehend the underlying principles that govern them. This document is structured to provide not only the "what" but the "why" behind safety recommendations, grounding them in the available toxicological context and the physicochemical properties of these reactive compounds.

The Physicochemical Landscape of this compound Chloride

To understand the toxicology and safe handling of this compound chloride, one must first appreciate its fundamental chemical nature. It is a volatile, colorless liquid that is highly flammable and corrosive.[1] Its reactivity is a double-edged sword; while useful in synthesis, it also dictates its hazardous properties.

A key characteristic is its sensitivity to moisture and light.[1] Upon contact with water, it readily hydrolyzes to produce hydrogen chloride (HCl) gas, which is a strong irritant and corrosive to respiratory tissues and mucous membranes.[2] This reactivity is a critical consideration in its storage, handling, and the potential byproducts in a biological system.

| Property | Value | Source |

| Molecular Formula | C3H9ClGe | [3] |

| Molecular Weight | 153.19 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 102 °C | |

| Melting Point | -13 °C | |

| Flash Point | 1 °C | [4] |

| Density | 1.24 g/mL at 25 °C | |

| Solubility | Reacts with water | [2] |

The Toxicological Profile: A Mosaic of Knowns and Unknowns

A significant challenge in assessing the specific toxicity of this compound is the limited availability of comprehensive toxicological data in publicly accessible literature. Most of the available information is for this compound chloride and often lacks detailed in-vivo studies, such as the determination of an LD50 value.[1][5] Therefore, a precautionary approach is essential, drawing insights from the known hazards of the compound and the broader class of organogermanium compounds.

Known Hazards of this compound Chloride:

-

Corrosivity: Safety data sheets unequivocally classify this compound chloride as a corrosive substance that causes severe skin burns and eye damage.[1][3] This is a direct chemical burn hazard due to the compound's reactivity and its hydrolysis to HCl.

-

Flammability: With a flash point of 1°C, it is a highly flammable liquid, posing a significant fire risk.[4]

Inferred and Potential Toxicological Concerns:

While specific data for this compound is scarce, the broader family of organogermanium compounds exhibits a range of toxicities, offering valuable, albeit cautionary, insights.

-

Nephrotoxicity: A consistent theme in germanium toxicology is the potential for kidney damage. Inorganic germanium compounds, such as germanium dioxide, have been linked to severe nephrotoxicity in humans.[6][7][8][9][10] While organic germanium compounds are generally considered less toxic, cases of renal dysfunction have been reported with some organogermanium supplements, sometimes due to contamination with inorganic germanium.[10] The mechanism of germanium-induced nephrotoxicity is not fully understood but involves vacuolar degeneration of renal tubular epithelial cells.[6][7][8]

-

Neurotoxicity: Certain organogermanium compounds have demonstrated neurotoxic effects. For instance, spirogermanium, an anticancer agent, was found to cause neurotoxicity in a significant percentage of patients during clinical trials.[6][7][9] This underscores the potential for organogermanium compounds to impact the nervous system.

-

General Systemic Toxicity: The systemic effects of this compound are not well-documented. However, as with any chemical, absorption through dermal contact or inhalation can lead to systemic exposure and potential effects on distant organs.[11]

The following diagram illustrates the potential routes of exposure and the primary target organs of toxicity based on available data for this compound chloride and related organogermanium compounds.

Caption: Potential routes of exposure and target organs for this compound compounds.

A Self-Validating System for Safe Handling: Protocols and Causality

The handling of air- and moisture-sensitive organometallic compounds like this compound chloride demands a meticulous and proactive approach. The following protocols are designed as a self-validating system, where the rationale behind each step is clearly articulated, fostering a culture of informed safety.

Engineering Controls: The First Line of Defense

Protocol:

-

Chemical Fume Hood: All manipulations of this compound chloride must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

Inert Atmosphere: For reactions sensitive to air and moisture, the use of a glovebox or Schlenk line techniques is mandatory.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Causality: The high volatility and corrosivity of this compound chloride and its hydrolysis product (HCl) necessitate their containment. A chemical fume hood prevents the inhalation of harmful vapors. An inert atmosphere is crucial not only for the integrity of many organometallic reactions but also to prevent the exothermic and hazardous reaction of the compound with atmospheric moisture.

Personal Protective Equipment (PPE): The Last Barrier

Protocol:

-

Eye Protection: Chemical splash goggles and a face shield are required at all times when handling the liquid.

-

Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.

-

Respiratory Protection: In situations where engineering controls may not be sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Causality: The severe corrosive nature of this compound chloride dictates robust protection for the eyes and skin. A face shield provides an extra layer of protection against splashes. The choice of glove material is critical to prevent permeation. Flame-resistant clothing is essential due to the high flammability of the compound.

Storage and Handling: Mitigating Reactivity

Protocol:

-

Storage: Store in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials (e.g., water, strong oxidizing agents). The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon).

-

Dispensing: Use a syringe or cannula for transferring the liquid under an inert atmosphere to prevent exposure to air and moisture.

-

Waste Disposal: Dispose of as hazardous waste in a designated, properly labeled container. Do not mix with other waste streams unless compatibility is confirmed.

Causality: The moisture and light sensitivity of this compound chloride necessitates storage in a controlled environment to prevent degradation and the formation of hazardous byproducts.[1] Proper dispensing techniques are crucial to maintain the integrity of the compound and prevent accidental exposure. Segregated and clearly labeled waste disposal prevents dangerous reactions in the waste container.

The following workflow diagram outlines the key decision points and safety measures for handling this compound chloride.

Caption: Workflow for the safe handling of this compound chloride.

Emergency Procedures: A Plan for the Unexpected

Even with the most stringent safety protocols, the potential for accidents remains. A well-defined emergency response plan is therefore non-negotiable.

| Emergency Situation | Procedure |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

| Spill | Evacuate the area. Remove all sources of ignition. Ventilate the area. Wear appropriate PPE. Absorb the spill with an inert, dry material (e.g., sand, vermiculite) and place it in a sealed container for disposal. |

| Fire | Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do NOT use water, as it will react with the compound. |

Conclusion: A Call for Continued Vigilance and Research

The use of this compound and its derivatives in scientific research holds promise for future discoveries. However, this potential must be pursued with a profound respect for the inherent hazards of these compounds. This guide has synthesized the available safety data, primarily for this compound chloride, and contextualized it within the broader understanding of organogermanium toxicology.

The significant gaps in the toxicological data for this compound underscore the need for further research. As scientists and drug development professionals, it is our collective responsibility to not only adhere to the highest safety standards but also to contribute to the body of knowledge that will allow for the safe and responsible advancement of science. By integrating the principles of causality and self-validating systems into our daily laboratory practices, we can navigate the unseen risks and unlock the full potential of these powerful chemical tools.

References

-

Schauss, A. G. (1991). Nephrotoxicity and neurotoxicity in humans from organogermanium compounds and germanium dioxide. Biological trace element research, 29(3), 267–280. [Link]

-

ResearchGate. (1991). Nephrotoxicity and neurotoxicity in humans from organogermanium compounds and germanium dioxide. Biological Trace Element Research. [Link]

-

Taylor & Francis Online. (2009). Nephrotoxicity in Humans by the Ultratrace Element Germanium. Renal Failure. [Link]

-

Pharmacy 180. (n.d.). Organogermanium compounds: balancing act between an anticancer drug and a herbal supplement. [Link]

-

PubMed. (1998). Hazard assessment of germanium supplements. Regulatory toxicology and pharmacology : RTP. [Link]

-

PubMed. (2023). Organogermanium Compounds: Theory, Experiment, and Applications (2 Volumes). [Link]

-

Toxic-Free Future. (n.d.). UNITED STATES ENVIRONMENTAL PROTECTION AGENCY Comments of Safer Chemicals Healthy Families, Natural Resources Defense Council, E. [Link]

-

PubMed. (1987). The neurotoxicology and pathology of organomercury, organolead, and organotin. Neurotoxicology. [Link]

-

PubMed. (1964). TOXICOLOGICAL AND BIOCHEMICAL STUDIES ON SOME TRIALKYLGERMANIUM COMPOUNDS. British journal of industrial medicine. [Link]

-

Paper Publications. (2023). SYNTHESIS AND CHARACTERIZATION OF SOME COORDINATION COMPOUNDS OF GERMANIUM AND THEIR HISTOPATHOLOGICAL AND BIOCHEMICAL STUDIES. [Link]

-

Charles River Laboratories. (n.d.). Sub-Chronic and Chronic Toxicity Studies. [Link]

-

SlideShare. (n.d.). chronic toxicity studies. [Link]

-

PubChem. (n.d.). Chlorotrimethylgermane. [Link]

-

Gelest, Inc. (2015). SAFETY DATA SHEET - TRICHLOROGERMANE. [Link]

-

Ereztech. (n.d.). This compound chloride | Chlorotrimethylgermane | C3H9ClGe. [Link]

-

RIVM. (n.d.). Risks of systemic effects after dermal exposure for workers. [Link]

-

The Sarpong Group. (2016). Acutely Toxic Chemicals (ATCs). [Link]

-

Scite.ai. (n.d.). Dermal Toxicity due to Industrial Chemicals. [Link]

-

Omics Online. (2022). Dermal Exposure to Occupational Chemicals and its Associated Health Effects. [Link]

-

PubMed. (1991). Acute and sub-acute inhalation toxicity of germanium metal powder in rats. Journal of applied toxicology : JAT. [Link]

-

PubMed. (2023). Metabolism and Excretion of Therapeutic Peptides: Current Industry Practices, Perspectives, and Recommendations. Drug metabolism and disposition: the biological fate of chemicals. [Link]

-

ResearchGate. (2023). Absorption, Distribution, Metabolism, and Excretion of [C]BS1801, a Selenium-Containing Drug Candidate, in Rats. [Link]

-

MDPI. (2025). Biomolecules, Volume 15, Issue 3 (March 2025). [Link]

-